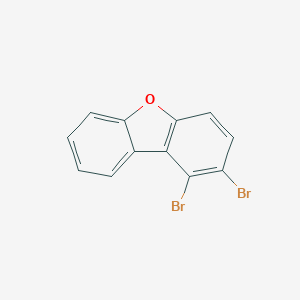
1,2-Dibromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-dibenzofuran (DBDF) is a synthetic compound that belongs to the family of dibenzofurans. It is a halogenated organic compound that has been extensively used in scientific research for its unique chemical properties. DBDF has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-dibenzofuran is not fully understood, but it is believed to be due to its ability to interact with biological systems. 1,2-Dibromo-dibenzofuran has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
1,2-Dibromo-dibenzofuran has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,2-Dibromo-dibenzofuran in lab experiments is its unique chemical properties, which make it useful in a variety of applications. However, one of the limitations of using 1,2-Dibromo-dibenzofuran in lab experiments is its toxicity, which can make it difficult to work with in certain situations.
Zukünftige Richtungen
There are a number of future directions for the use of 1,2-Dibromo-dibenzofuran in scientific research. One potential area of research is in the development of new drugs and therapies that target cytochrome P450 enzymes and the aryl hydrocarbon receptor. Another potential area of research is in the development of new catalysts for chemical reactions. Additionally, 1,2-Dibromo-dibenzofuran could be used as a tool in the study of biological systems, particularly in the area of gene expression and regulation.
Synthesemethoden
1,2-Dibromo-dibenzofuran can be synthesized through a number of different methods, including the direct bromination of dibenzofuran, the bromination of dibenzofuran using N-bromosuccinimide, and the bromination of 2,3-dibenzofuran using bromine. The most commonly used method for the synthesis of 1,2-Dibromo-dibenzofuran is the direct bromination of dibenzofuran using bromine or N-bromosuccinimide.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-dibenzofuran has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
Eigenschaften
CAS-Nummer |
103456-40-2 |
|---|---|
Produktname |
1,2-Dibromo-dibenzofuran |
Molekularformel |
C12H6Br2O |
Molekulargewicht |
325.98 g/mol |
IUPAC-Name |
1,2-dibromodibenzofuran |
InChI |
InChI=1S/C12H6Br2O/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |
InChI-Schlüssel |
GPOPKCSRDACCHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
Andere CAS-Nummern |
103456-40-2 |
Synonyme |
DIBROMODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)






